molecular formula C17H18N4 B14623372 2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)- CAS No. 55716-20-6

2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)-

Cat. No.: B14623372
CAS No.: 55716-20-6
M. Wt: 278.35 g/mol
InChI Key: OURHFBITTYNSQJ-UHFFFAOYSA-N
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Description

2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)- is a derivative of phenazine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)- typically involves the reaction of o-phenylenediamine with specific reagents under controlled conditions. One common method includes refluxing o-phenylenediamine with copper chloride dihydrate in anhydrous methanol for 24 hours, followed by freezing to obtain the desired product . Another method involves the addition of sodium methoxide to the reaction mixture, which is then left in the refrigerator for an extended period to precipitate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization using solvents like dimethylformamide (DMF) and anhydrous ether .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)- stands out due to its unique structure, which imparts specific chemical properties and reactivity. Its derivatives exhibit a wide range of biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

55716-20-6

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

3-(3-methylbutan-2-ylideneamino)phenazin-2-amine

InChI

InChI=1S/C17H18N4/c1-10(2)11(3)19-15-9-17-16(8-12(15)18)20-13-6-4-5-7-14(13)21-17/h4-10H,18H2,1-3H3

InChI Key

OURHFBITTYNSQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NC1=CC2=NC3=CC=CC=C3N=C2C=C1N)C

Origin of Product

United States

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